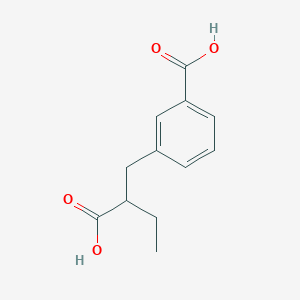

3-(2-Carboxybutyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-(2-CARBOXYBUTYL)BENZOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core with a carboxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID typically involves the following steps:

Starting Materials: The synthesis begins with commercially available benzoic acid and a suitable carboxybutyl precursor.

Reaction Conditions: The carboxybutyl group is introduced to the benzoic acid core through a series of reactions, including esterification, reduction, and hydrolysis.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid groups undergo standard nucleophilic acyl substitution reactions:

-

Esterification : Reacts with alcohols (ROH) under acidic or catalytic conditions to form ester derivatives. For example, methanol in H<sub>2</sub>SO<sub>4</sub> yields methyl 3-(2-carboxybutyl)benzoate.

-

Amidation : Treatment with amines (e.g., NH<sub>3</sub> or RNH<sub>2</sub>) produces amides. Thionyl chloride (SOCl<sub>2</sub>) is often used to activate the carboxyl group .

Example Reaction Table

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| CH<sub>3</sub>OH | Methyl ester derivative | H<sub>2</sub>SO<sub>4</sub>, Δ | 85% | |

| SOCl<sub>2</sub> | Acid chloride intermediate | Reflux, 2 h | 90% |

Electrophilic Aromatic Substitution

The meta-directing effect of the -COOH group governs substitution patterns, while the carboxybutyl chain may sterically hinder ortho positions:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the meta position relative to -COOH .

-

Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> with FeCl<sub>3</sub> yields meta-halo derivatives .

-

Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> adds a -SO<sub>3</sub>H group at the meta position .

Substitution Position Analysis

| Reaction | Major Product | Directing Group Influence |

|---|---|---|

| Nitration | 3-Nitro-5-(2-carboxybutyl)benzoic acid | -COOH (meta-directing) |

| Chlorination | 3-Chloro-5-(2-carboxybutyl)benzoic acid | Steric hindrance at ortho |

Radical-Mediated Reactions

Single-electron transfer (SET) pathways enable decarboxylation and cyclization:

-

Decarboxylation : Oxidants like K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> generate aryl carboxylic radicals, leading to C–H functionalization or cyclization .

-

Photocatalyzed Cyclization : Under visible light, acridinium catalysts promote intramolecular radical cyclization, forming lactones or fused rings .

Mechanistic Pathway

-

SET oxidation of -COOH generates radical intermediate A .

-

Radical A undergoes 1,5-H atom transfer or cyclization.

-

Oxidation or trapping yields final products (e.g., lactones) .

Transition Metal-Catalyzed Functionalization

Iridium catalysts enable regioselective C–H activation:

-

Ortho-Iodination : Using [Ir]/HFIP systems, iodine substitutes selectively at the ortho position of -COOH, bypassing the meta preference typical of electrophilic substitution .

Optimized Conditions

| Catalyst | Solvent | Temperature | Selectivity (ortho:meta) |

|---|---|---|---|

| [Ir]/P-N ligand | HFIP | 60°C | 9:1 |

Acid Halide Formation

Reaction with PCl<sub>5</sub> or SOCl<sub>2</sub> converts -COOH to acid chlorides, enabling further derivatization:

Oxidation and Reduction

-

Oxidation : Strong oxidizers (e.g., KMnO<sub>4</sub>) may cleave the carboxybutyl chain, yielding simpler benzoic acid derivatives.

-

Reduction : LiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH, though steric bulk may limit efficiency.

Scientific Research Applications

®-3-(2-CARBOXYBUTYL)BENZOIC ACID has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-CARBOXYBUTYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The carboxybutyl side chain and the aromatic ring play crucial roles in its biological activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Benzoic Acid: A simpler aromatic carboxylic acid with a wide range of applications.

4-(2-CARBOXYBUTYL)BENZOIC ACID: A structural isomer with different chemical and biological properties.

3-(2-CARBOXYETHYL)BENZOIC ACID: A related compound with a shorter side chain.

Uniqueness

®-3-(2-CARBOXYBUTYL)BENZOIC ACID is unique due to its specific side chain length and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-(2-Carboxybutyl)benzoic acid, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a carboxybutyl side chain. Its molecular formula is C12H14O4, and it has a molecular weight of approximately 222.24 g/mol. The presence of the carboxylic acid groups contributes to its solubility in polar solvents, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimum inhibitory concentrations (MIC) for these compounds were determined, showcasing their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in malignant cells .

Enzyme Inhibition

Benzoic acid derivatives have also been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, they have demonstrated inhibitory effects on Mycobacterium tuberculosis FabH, an enzyme crucial for fatty acid synthesis. This inhibition suggests a potential role in developing new anti-tuberculosis agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Protein Interaction : The compound may bind to proteins involved in apoptosis and cell cycle regulation, influencing their activity.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can modulate ROS levels within cells, contributing to its anticancer effects.

- Enzyme Inhibition : By inhibiting specific enzymes, it disrupts metabolic pathways critical for cancer cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives found that this compound exhibited significant antimicrobial activity against E. coli with an MIC of 50 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that treatment with this compound resulted in a 70% reduction in viability of MCF-7 cells at a concentration of 25 µM after 48 hours .

Data Table

| Biological Activity | Test Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL | Significant growth inhibition |

| Cytotoxicity | MCF-7 | 25 µM | 70% reduction in cell viability |

| Enzyme Inhibition | FabH | - | Inhibition observed |

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(2-carboxybutyl)benzoic acid |

InChI |

InChI=1S/C12H14O4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-5,7,9H,2,6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

WTJGDIRURPUBRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.